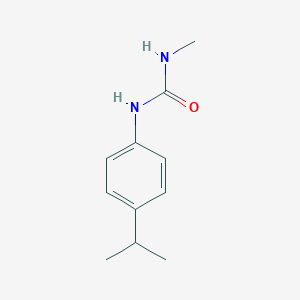
Isoproturon-monodemethyl
Overview
Description
Isoproturon-monodemethyl is a metabolite of the herbicide isoproturon, which belongs to the phenylurea family of herbicides. It is characterized by the presence of a phenyl ring substituted with a methylurea group. This compound is primarily formed through the demethylation of isoproturon and is known for its role in agricultural applications, particularly in controlling broadleaf weeds in cereal crops .
Mechanism of Action
Target of Action
Isoproturon-monodemethyl, a metabolite of the herbicide isoproturon , primarily targets the D1 protein of Photosystem-II (PS-II) . The D1 protein is a crucial component of the photosynthetic apparatus in plants, playing a significant role in the process of photosynthesis .
Mode of Action
This compound interacts with its target, the D1 protein, by binding to its active site . This interaction results in changes to the secondary structure near the binding site, leading to a loss in cavity area, volume, and change in binding position . This alteration results in the loss of hydrogen bonds, hydrophobic interaction, and complete loss of hydrophobic sites . These changes inhibit the normal function of the D1 protein, disrupting the process of photosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthesis pathway, specifically the Photosystem-II (PS-II) where the D1 protein is located . The inhibition of the D1 protein disrupts the normal flow of electrons in the photosystem, affecting the plant’s ability to convert light energy into chemical energy . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of this compound .
Pharmacokinetics
It is known that isoproturon, the parent compound, is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days .
Result of Action
The action of this compound results in the disruption of photosynthesis in plants, leading to their eventual death . This is due to the compound’s inhibitory effect on the D1 protein, a crucial component of the photosynthetic apparatus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability varies against photolysis in water, with a DT50 ranging from 4.5 to 88 days . Furthermore, the compound’s action can be influenced by the presence of certain microbial communities capable of degrading isoproturon, such as Sphingomonas sp .
Biochemical Analysis
Biochemical Properties
Isoproturon-monodemethyl interacts with various enzymes and proteins in the environment. The compound’s interaction with these enzymes is crucial for its biodegradation and removal from the environment .
Cellular Effects
It is known that Isoproturon, the parent compound, can have toxic effects on cells, including alterations in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can bind to certain enzymes involved in its degradation . This binding may inhibit or activate these enzymes, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound is relatively stable, with a degradation half-life of more than 200 to 1560 days
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that Isoproturon, the parent compound, can have toxic effects at high doses
Metabolic Pathways
This compound is involved in specific metabolic pathways related to its degradation . The compound interacts with certain enzymes and cofactors in these pathways, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound is highly soluble in water, which may influence its transport and distribution .
Subcellular Localization
Given its solubility and potential interactions with various enzymes and proteins, it is possible that the compound may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isoproturon-monodemethyl involves the demethylation of isoproturon. This process can be achieved through microbial degradation or chemical methods. Microbial degradation is often preferred due to its environmental friendliness. Specific strains of bacteria and fungi have been identified that can effectively demethylate isoproturon under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of bioreactors where microbial cultures are maintained under optimal conditions to facilitate the demethylation process. The reaction conditions include maintaining a specific pH, temperature, and nutrient supply to ensure the efficient conversion of isoproturon to its monodemethylated form .
Chemical Reactions Analysis
Types of Reactions: Isoproturon-monodemethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Isoproturon-monodemethyl has several scientific research applications, including:
Chemistry: It is used as a model compound to study the degradation pathways of phenylurea herbicides.
Biology: It is used to investigate the effects of herbicide metabolites on microbial communities and soil health.
Medicine: Research is ongoing to explore its potential effects on human health and its role as a biomarker for herbicide exposure.
Industry: It is used in the development of bioremediation strategies to mitigate the environmental impact of herbicide use
Comparison with Similar Compounds
Isoproturon: The parent compound from which isoproturon-monodemethyl is derived.
Didemethylisoproturon: Another metabolite formed through further demethylation of isoproturon.
4-Isopropylaniline: A degradation product of isoproturon
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the degradation of isoproturon. Its presence in the environment can serve as an indicator of the extent of isoproturon degradation and its potential impact on soil and water quality .
Properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULWWSSZVEPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891449 | |
| Record name | Isoproturon-monodemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34123-57-4 | |
| Record name | 1-(4-Isopropylphenyl)-3-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-methyl-N-(4-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproturon-monodemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Isopropyl-phenyl)-2-methyl-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


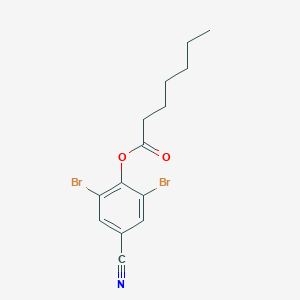
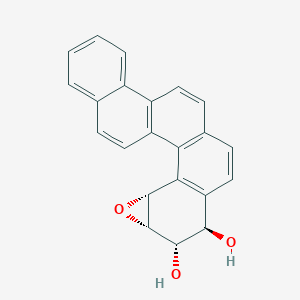
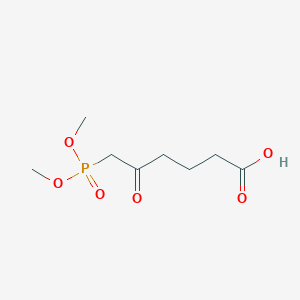
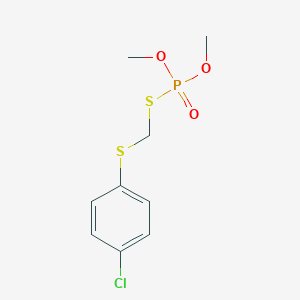
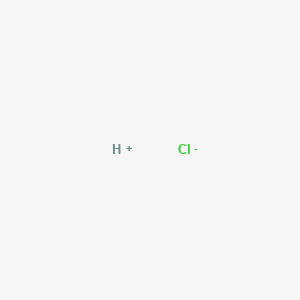

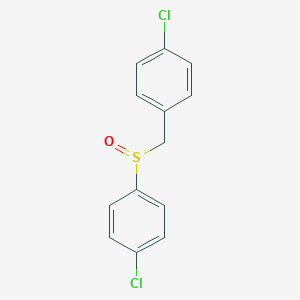
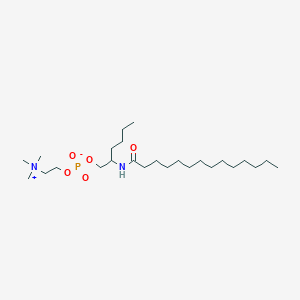
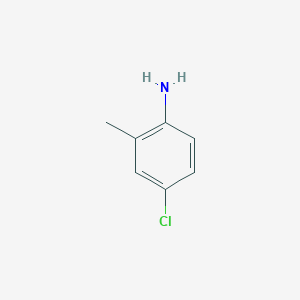
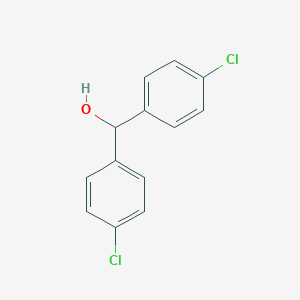
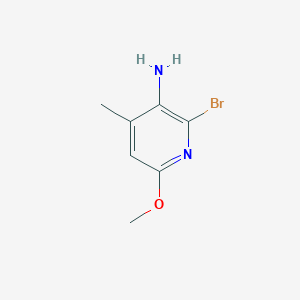
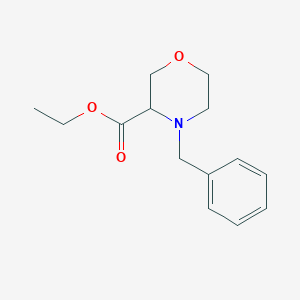
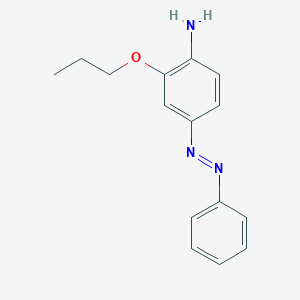
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
